molecular formula C21H29N5O4S B11253281 4-(2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

4-(2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B11253281
M. Wt: 447.6 g/mol
InChI Key: WSPONNDQVGGBHE-UHFFFAOYSA-N
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Description

4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-(4-ethoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 2-chloro-6-methylpyrimidine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyrimidine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to changes in biochemical pathways .

Properties

Molecular Formula

C21H29N5O4S

Molecular Weight

447.6 g/mol

IUPAC Name

4-[2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C21H29N5O4S/c1-3-30-18-4-6-19(7-5-18)31(27,28)26-10-8-25(9-11-26)21-22-17(2)16-20(23-21)24-12-14-29-15-13-24/h4-7,16H,3,8-15H2,1-2H3

InChI Key

WSPONNDQVGGBHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

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